2-Ethoxy-2-methyl-1,3-oxathiolan-5-one
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Overview
Description
2-Ethoxy-2-methyl-1,3-oxathiolan-5-one is an organosulfur compound with the molecular formula C6H10O3S It is a heterocyclic compound containing both sulfur and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-2-methyl-1,3-oxathiolan-5-one can be synthesized through the condensation of mercaptoethanol with formaldehyde, a typical method for the synthesis of thioacetals . The reaction involves the formation of a five-membered ring containing sulfur and oxygen atoms.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes controlling temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-methyl-1,3-oxathiolan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
2-Ethoxy-2-methyl-1,3-oxathiolan-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-ethoxy-2-methyl-1,3-oxathiolan-5-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur and oxygen atoms in the ring structure can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-oxathiolan-5-one: A similar compound with a methyl group instead of an ethoxy group.
2-Ethoxy-4-methyl-1,3-oxathiolan-5-one: Another derivative with a different substitution pattern.
Uniqueness
The presence of both ethoxy and methyl groups provides distinct steric and electronic properties compared to other similar compounds .
Properties
CAS No. |
60977-88-0 |
---|---|
Molecular Formula |
C6H10O3S |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
2-ethoxy-2-methyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C6H10O3S/c1-3-8-6(2)9-5(7)4-10-6/h3-4H2,1-2H3 |
InChI Key |
NMSZGQIYAOBCSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(OC(=O)CS1)C |
Origin of Product |
United States |
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